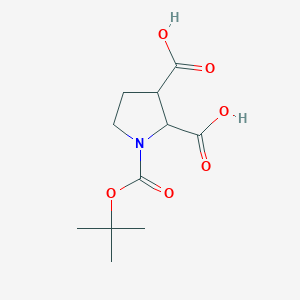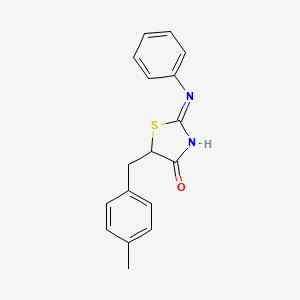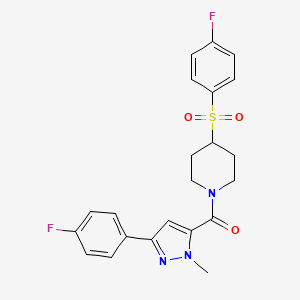![molecular formula C18H21N5O2S B2723868 N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 877815-63-9](/img/structure/B2723868.png)
N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents Development
The modification of chemical structures similar to N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been explored for their potential as anticancer agents. For instance, a study on derivatives of acetamide and triazole compounds demonstrated remarkable anticancer effects and reduced toxicity when orally administered. These compounds exhibited potent antiproliferative activities against various human cancer cell lines, suggesting their utility as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial Applications
Synthesis and structural elucidation of acetamide derivatives containing the 1,2,4-triazole ring system have shown a wide range of pharmaceutical activities, including antimicrobial effects. These compounds have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the versatility of triazole-based structures in developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).
Enzyme Inhibition for Therapeutic Targets
Compounds structurally related to N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their inhibition potential against various enzymes, indicating their potential in therapeutic applications. For example, synthesized compounds were tested for their inhibition against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, showing good activity and suggesting their role in the design of enzyme inhibitors for therapeutic use (N. Virk et al., 2018).
Intermediate for Dye and Pharmaceutical Synthesis
The acetamide moiety, similar to that in the specified chemical, is a general functional group present in many natural and pharmaceutical products. Research into compounds like N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes, showcases the utility of these molecules in synthesizing industrially significant compounds (Zhang Qun-feng, 2008).
Antioxidant and Anti-inflammatory Properties
Research on heterocyclic compounds, including oxadiazole and pyrazoles, has focused on evaluating their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the potential of structurally complex acetamide derivatives in contributing to the development of new therapeutic agents with antioxidant and anti-inflammatory properties (M. Faheem, 2018).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-6-16-20-21-18(23(16)22-11-4-5-12-22)26-13-17(24)19-14-7-9-15(25-2)10-8-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBZTVZFWMMSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2723787.png)

![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2723796.png)

![Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B2723803.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2723807.png)
